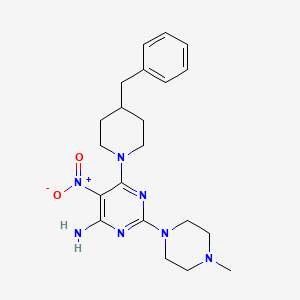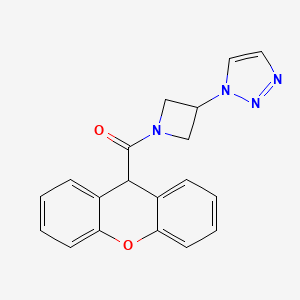![molecular formula C21H22F3NO5 B2886715 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate CAS No. 1794988-69-4](/img/structure/B2886715.png)
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate” is a complex organic molecule. It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a benzoate ester group. The presence of these functional groups suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the phenyl ring. The carbamoyl group and the benzoate ester group could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The trifluoromethyl group is quite electronegative, which could influence properties like polarity and boiling/melting points. The carbamoyl and benzoate ester groups could also influence properties like solubility .Applications De Recherche Scientifique
Pharmaceutical Development
The trifluoromethyl group in this compound enhances lipophilicity , metabolic stability , and pharmacokinetic properties of pharmaceuticals . This can lead to the development of new drugs with improved efficacy and reduced dosage requirements. The compound’s ability to cross biological barriers more easily makes it a valuable candidate for central nervous system drugs and other therapeutic areas where drug-receptor interactions are critical.
Agrochemical Production
In agrochemistry, the incorporation of trifluoromethyl groups can significantly improve the activity and selectivity of pesticides and herbicides . The compound could be used to synthesize new agrochemicals that are more potent and environmentally friendly, contributing to sustainable agriculture practices.
Luminescence Sensors
Due to its fluorescent properties, the compound could be applied in the creation of luminescence sensors . These sensors can detect and measure environmental pollutants or be used in medical diagnostics to track biological processes in real-time.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3,4-diethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO5/c1-3-28-17-10-9-14(11-18(17)29-4-2)20(27)30-13-19(26)25-12-15-7-5-6-8-16(15)21(22,23)24/h5-11H,3-4,12-13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINYMPGQNMPICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2886633.png)
![methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2886635.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2886636.png)


![N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2886643.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2886645.png)
![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)

![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2886650.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2886653.png)
![N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2886655.png)